molecular formula C12H19N3O4S B2503388 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-methoxyethyl)piperidine-1-carboxamide CAS No. 1798513-76-4

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-methoxyethyl)piperidine-1-carboxamide

Cat. No.: B2503388
CAS No.: 1798513-76-4
M. Wt: 301.36
InChI Key: WBKHUWKQJWVPHH-UHFFFAOYSA-N
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Description

4-(2,4-Dioxo-1,3-thiazolidin-3-yl)-N-(2-methoxyethyl)piperidine-1-carboxamide is a piperidine-based compound featuring a thiazolidinedione (2,4-dioxo-1,3-thiazolidin-3-yl) substituent at the 4-position of the piperidine ring. The N-(2-methoxyethyl)carboxamide group at the 1-position introduces polar and hydrogen-bonding capabilities, which may enhance solubility and target interaction. Thiazolidinediones are known for their roles in modulating peroxisome proliferator-activated receptors (PPARs) and other metabolic targets . However, the specific biological activity of this compound remains underexplored in the provided evidence.

Properties

IUPAC Name

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-methoxyethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-19-7-4-13-11(17)14-5-2-9(3-6-14)15-10(16)8-20-12(15)18/h9H,2-8H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKHUWKQJWVPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCC(CC1)N2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-methoxyethyl)piperidine-1-carboxamide is a thiazolidinedione derivative that has garnered attention for its diverse biological activities. Thiazolidinediones are known for their potential therapeutic effects in various diseases, including diabetes, cancer, and inflammation. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2O4SC_{17}H_{20}N_{2}O_{4}S. The structure features a thiazolidine ring, which is crucial for its biological activity. The presence of the methoxyethyl group and the piperidine moiety enhances its solubility and bioavailability.

Antidiabetic Effects

Thiazolidinediones are primarily recognized for their role as insulin sensitizers in the treatment of type 2 diabetes. Studies have shown that derivatives of thiazolidinediones can inhibit enzymes such as α-amylase and α-glucosidase , which are critical in carbohydrate metabolism. For instance, a recent study reported that similar compounds exhibited IC50 values ranging from 18.42 to 55.43 μM against α-amylase and 17.21 to 51.28 μM against α-glucosidase, indicating significant inhibitory activity compared to standard drugs like acarbose .

Anticancer Activity

Research indicates that thiazolidinedione derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. For example, compounds similar to the one have been shown to affect the PI3K/Akt pathway, leading to reduced cell viability in various cancer cell lines .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Thiazolidinediones have been documented to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity can be beneficial in managing conditions like arthritis and other inflammatory disorders .

Antimicrobial Activity

Thiazolidinedione derivatives have also demonstrated antimicrobial properties against various pathogens. Studies have indicated that these compounds can exhibit bactericidal and fungicidal activities, making them candidates for developing new antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting α-amylase and α-glucosidase, the compound slows down carbohydrate digestion and absorption.
  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction or caspase activation.
  • Cytokine Modulation : It may reduce the expression of inflammatory cytokines through NF-kB pathway inhibition.

Case Studies

Several studies have investigated the biological activities of thiazolidinedione derivatives:

  • A study conducted on a series of thiazolidinedione derivatives showed that certain structural modifications significantly enhanced their α-amylase inhibitory activity compared to standard treatments .
  • In vitro studies using human cancer cell lines demonstrated that compounds with similar structures induced apoptosis via caspase activation and mitochondrial membrane potential disruption .

Scientific Research Applications

Antidiabetic Properties

Thiazolidine derivatives are known for their role as protein tyrosine phosphatase 1B (PTP1B) inhibitors, which are significant in the management of diabetes mellitus. The compound under discussion has been synthesized and evaluated for its inhibitory activity against PTP1B. Preliminary studies indicate that it may exhibit potent antidiabetic effects by enhancing insulin signaling pathways. For instance, a related study identified various thiazolidine derivatives with IC50 values ranging from 0.41 to 4.68 µM against PTP1B, suggesting a promising therapeutic potential for managing insulin resistance in diabetic patients .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Research has demonstrated that thiazolidine derivatives possess antibacterial and antifungal properties. Specific derivatives have been tested against various strains of bacteria and fungi, showing significant activity against pathogens such as Staphylococcus aureus and Candida albicans. The structural characteristics of these compounds contribute to their effectiveness in disrupting microbial cell functions .

Antioxidant and Anti-inflammatory Effects

Thiazolidine derivatives have been recognized for their antioxidant properties, which can mitigate oxidative stress-related diseases. The compound's structure allows it to scavenge free radicals effectively and reduce inflammation markers in vitro and in vivo. Studies have reported that certain thiazolidine compounds exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

Anticancer Activity

Recent investigations into the anticancer potential of thiazolidine derivatives highlight their ability to induce apoptosis in cancer cells. Compounds with similar structures have shown efficacy against various cancer cell lines by modulating cell cycle progression and enhancing apoptotic pathways . The mechanism often involves the activation of caspases and the downregulation of anti-apoptotic proteins.

Fungicidal Properties

The application of thiazolidine derivatives extends into agriculture, where they are being explored as potential fungicides. Their ability to inhibit fungal growth makes them candidates for protecting crops from fungal infections, thereby enhancing agricultural productivity . The synthesis of novel thiazolidine-based fungicides is an area of active research aimed at developing environmentally friendly pest control solutions.

Summary of Findings

The following table summarizes the key applications of 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-methoxyethyl)piperidine-1-carboxamide based on current research:

Application AreaActivity TypeKey Findings
Medicinal ChemistryAntidiabeticEffective PTP1B inhibitors; enhances insulin signaling
AntimicrobialSignificant activity against Staphylococcus aureus
PharmacologyAntioxidantReduces oxidative stress; inhibits inflammatory markers
AnticancerInduces apoptosis in cancer cells; modulates cell cycle
Agricultural ScienceFungicidalPotential candidates for crop protection against fungi

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds can be categorized into two groups: (1) piperidine carboxamide derivatives with varying heterocyclic substituents and (2) thiazolidinedione-containing molecules with divergent core scaffolds. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Applications/Activities Reference
Target Compound Piperidine-carboxamide 4-(2,4-dioxo-1,3-thiazolidin-3-yl), N-(2-methoxyethyl) ~353.38 (estimated) Not explicitly stated; structural analogs suggest PPAR modulation or enzyme inhibition.
BMS-694153 Piperidine-carboxamide 4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl), N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl) 675.28 (HCl salt) CGRP receptor antagonist; potential use in migraine therapy.
TH9525 Piperidine-carboxamide 4-(4-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl), N-(3-methoxy-4-methylphenyl) ~452.50 (estimated) Inhibitor of 8-oxo-guanine DNA glycosylase; studied for cancer therapy.
Compound 2 () Piperidine-carboxamide 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl), N-(3-fluorophenyl) ~380.42 (estimated) Structural analog with potential kinase inhibition.
4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid Benzoic acid 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl] 251.26 PPARγ agonist; antidiabetic applications.

Key Observations

Structural Divergence: The target compound integrates a thiazolidinedione moiety into a piperidine-carboxamide scaffold, distinguishing it from benzodiazol- or quinazolinone-containing analogs (e.g., BMS-694153, TH9525) . The thiazolidinedione group is associated with PPARγ activation in related compounds . N-(2-methoxyethyl)carboxamide provides a flexible, polar side chain compared to aryl or complex heterocyclic substituents in analogs like BMS-694153 . This may improve solubility but reduce target specificity.

Pharmacological Implications: BMS-694153 and TH9525 demonstrate the versatility of piperidine-carboxamide scaffolds in targeting diverse receptors (CGRP) or enzymes (8-oxoguanine glycosylase) . The target compound’s thiazolidinedione group may redirect activity toward metabolic pathways.

Synthetic Approaches :

  • Piperidine-carboxamide derivatives are commonly synthesized via coupling reactions using isocyanates (e.g., ) or carbonyldiimidazole (e.g., ) . The target compound’s synthesis likely follows similar protocols, though specific details are absent in the evidence.

Bioactivity Gaps :

  • Unlike BMS-694153 or TH9525, the target compound lacks explicit bioactivity data in the provided evidence. Its structural similarity to PPARγ agonists (e.g., ) warrants investigation into metabolic activity .

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